molecular formula C15H16N4O2 B5231618 3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole

3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole

Cat. No.: B5231618
M. Wt: 284.31 g/mol
InChI Key: GDZFBXQPPQFZTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole is a complex organic compound that features an indole ring, an oxazolidine ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-indol-3-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole
  • 3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,3,4-oxadiazole
  • 3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,5-oxadiazole

Uniqueness

The uniqueness of 3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-3-12(11-5-7-16-13(11)4-1)15-17-14(21-18-15)6-9-19-8-2-10-20-19/h1,3-5,7,16H,2,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZFBXQPPQFZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)CCC2=NC(=NO2)C3=C4C=CNC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.